molecular formula C9H9BrN2 B1519942 4-Bromo-1,3-dimethyl-1H-indazole CAS No. 1159511-76-8

4-Bromo-1,3-dimethyl-1H-indazole

Cat. No. B1519942
M. Wt: 225.08 g/mol
InChI Key: UYDBSDZCDWTRGM-UHFFFAOYSA-N
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Description

“4-Bromo-1,3-dimethyl-1H-indazole” is a chemical compound with the molecular weight of 225.09 . It is a solid substance stored at ambient temperature . The IUPAC name for this compound is 4-bromo-1,7-dimethyl-1H-indazole .


Synthesis Analysis

The synthesis of 1H-indazole involves a combination of experimental and theoretical studies . A new practical synthesis of 1H-indazole has been presented, where a previous mechanism for the cyclization step was proved to be nonfeasible and a hydrogen bond propelled mechanism was proposed . This new mechanism is suitable for similar cyclization, and a new reaction is predicted .


Molecular Structure Analysis

The molecular structure of “4-Bromo-1,3-dimethyl-1H-indazole” contains a total of 22 bonds, including 13 non-H bonds, 10 multiple bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, and 1 Pyrazole .


Chemical Reactions Analysis

The chemical reactions of 1H-indazole involve transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Physical And Chemical Properties Analysis

“4-Bromo-1,3-dimethyl-1H-indazole” is a solid substance stored at ambient temperature . It has a molecular weight of 225.09 .

Scientific Research Applications

  • Synthesis of Indazoles
    • Field : Organic Chemistry
    • Application Summary : Indazole-containing heterocyclic compounds have a wide variety of medicinal applications. They are used in the synthesis of antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
    • Methods of Application : The synthesis of indazoles involves various strategies including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . Another method involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material .
    • Results or Outcomes : These methods have been successful in producing indazoles with good to excellent yields, with minimal formation of byproducts .
  • Antitumor Activity

    • Field : Medicinal Chemistry
    • Application Summary : Indazole-containing compounds have been studied for their potential antitumor activity. The substituent on the benzene ring at the C-5 position of indazole can significantly affect the anti-proliferative activity .
    • Methods of Application : The study of antitumor activity involves in vitro testing of the compounds against various cancer cell lines. The substituents on the indazole ring can be varied to optimize the anti-proliferative activity .
    • Results or Outcomes : The study found that the anti-proliferative activity had a general trend in the order of 3,5-difluoro substituent > 4-fluoro substituent > 3-fluoro substituent > 4-trifluoromethoxy substituent .
  • Synthesis of Substituted Imidazoles

    • Field : Organic Chemistry
    • Application Summary : Indazole-containing compounds can be used in the synthesis of substituted imidazoles. These heterocycles are key components to functional molecules that are used in a variety of everyday applications .
    • Methods of Application : The synthesis of substituted imidazoles involves regiocontrolled synthesis, with an emphasis on the bonds constructed during the formation of the imidazole .
    • Results or Outcomes : The methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described, including discussion of scope and limitations, reaction mechanisms and future challenges .
  • HIV Protease Inhibitors

    • Field : Medicinal Chemistry
    • Application Summary : Indazole-containing compounds have been investigated and applied in producing HIV protease inhibitors .
    • Methods of Application : The study of HIV protease inhibitors involves in vitro testing of the compounds against the HIV protease enzyme. The substituents on the indazole ring can be varied to optimize the inhibitory activity .
    • Results or Outcomes : The study found that certain indazole-containing compounds showed promising inhibitory activity against the HIV protease enzyme .
  • Serotonin Receptor Antagonists

    • Field : Neuropharmacology
    • Application Summary : Indazole-containing compounds have been used as serotonin receptor antagonists . These compounds can help in the treatment of various neurological and psychiatric disorders.
    • Methods of Application : The study of serotonin receptor antagonists involves in vitro testing of the compounds against various serotonin receptors. The substituents on the indazole ring can be varied to optimize the antagonistic activity .
    • Results or Outcomes : The study found that certain indazole-containing compounds showed promising antagonistic activity against various serotonin receptors .
  • Aldol Reductase Inhibitors

    • Field : Medicinal Chemistry
    • Application Summary : Indazole-containing compounds have been used as aldol reductase inhibitors . These compounds can help in the treatment of various metabolic disorders.
    • Methods of Application : The study of aldol reductase inhibitors involves in vitro testing of the compounds against the aldol reductase enzyme. The substituents on the indazole ring can be varied to optimize the inhibitory activity .
    • Results or Outcomes : The study found that certain indazole-containing compounds showed promising inhibitory activity against the aldol reductase enzyme .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

The future directions in the study of 1H-indazole involve the development of novel methods for the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .

properties

IUPAC Name

4-bromo-1,3-dimethylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2/c1-6-9-7(10)4-3-5-8(9)12(2)11-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYDBSDZCDWTRGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001301695
Record name 4-Bromo-1,3-dimethyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001301695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1,3-dimethyl-1H-indazole

CAS RN

1159511-76-8
Record name 4-Bromo-1,3-dimethyl-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159511-76-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1,3-dimethyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001301695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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